2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
Overview
Description
2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is an organic compound that features a nitrile group attached to a carbon atom, which is also bonded to a 4-ethylphenyl group and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile typically involves the reaction of 4-ethylbenzaldehyde with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as zinc chloride or titanium tetrachloride.
Solvent: Anhydrous solvents like dichloromethane or toluene.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to overnight.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: May be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would be related to the biological activity of the final pharmaceutical compound derived from it.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
- 2-(4-Isopropylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
- 2-(4-Phenyl)-2-[(trimethylsilyl)oxy]acetonitrile
Uniqueness
2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is unique due to the presence of the 4-ethylphenyl group, which can influence its reactivity and the properties of the final products derived from it. This makes it a valuable compound for specific synthetic applications where the ethyl group imparts desired characteristics.
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-trimethylsilyloxyacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOSi/c1-5-11-6-8-12(9-7-11)13(10-14)15-16(2,3)4/h6-9,13H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEFGKJWEPVLHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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